molecular formula C16H10O8 B1250958 1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid

1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid

Cat. No. B1250958
M. Wt: 330.24 g/mol
InChI Key: NBAUUNCGSMAPFM-UHFFFAOYSA-N
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Patent
US03940426

Procedure details

Acetic anhydride (400 ml.) was added to 116 g of 2,3,3',4'-biphenyltetracarboxylic acid having a melting point of 195° to 205°C., and the mixture was heated under reflux for 4 hours. The mixture was cooled, and allowed to stand. The crystals formed were filtered to provide 83 g (yield 80% of theoretical) of 2,3,3',4'-biphenyltetracarboxylic dianhydride having a melting point of 196° to 204°C. By further concentration of the filtrate, 17 g (16%) of 2,3,3',4'-biphenyltetracarboxylic dianhydride was obtained.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:13]2[CH:18]=[CH:17][C:16]([C:19]([OH:21])=[O:20])=[C:15]([C:22]([OH:24])=O)[CH:14]=2)[CH:6]=[CH:5][CH:4]=[C:3]([C:7](O)=[O:8])[C:2]=1[C:10]([OH:12])=[O:11]>C(OC(=O)C)(=O)C>[CH:5]1[CH:4]=[C:3]2[C:7]([O:11][C:10](=[O:12])[C:2]2=[C:1]([C:13]2[CH:18]=[CH:17][C:16]3[C:19]([O:21][C:22](=[O:24])[C:15]=3[CH:14]=2)=[O:20])[CH:6]=1)=[O:8]

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
C1(=C(C(=CC=C1)C(=O)O)C(=O)O)C1=CC(=C(C=C1)C(=O)O)C(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C2C(=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O
Measurements
Type Value Analysis
AMOUNT: MASS 83 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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